molecular formula C11H21N B12827433 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine

Cat. No.: B12827433
M. Wt: 167.29 g/mol
InChI Key: DKNHBSNMMBOLGJ-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine (CAS 1212206-83-1) is a bicyclic amine compound of high interest in medicinal chemistry research. This compound features a lipophilic bicyclic framework, structurally similar to terpenoid natural products like camphor, which is known to contribute to favorable pharmacokinetic properties . Its primary research value lies as a key synthetic intermediate for developing novel therapeutic agents. Scientific studies highlight its application in the synthesis of 1,3-disubstituted ureas, which have been identified as potent inhibitors of RNA virus replication and the enzyme soluble epoxide hydrolase (sEH) . These research areas are critical for advancing treatments for infectious diseases and inflammatory conditions. The compound serves as a versatile building block for constructing more complex molecules, allowing researchers to explore structure-activity relationships. It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C11H21N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-7,12H2,1-3H3

InChI Key

DKNHBSNMMBOLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1CN)C)C

Origin of Product

United States

Preparation Methods

Camphor-Derived Synthesis

Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) serves as a key starting material due to its inherent bicyclic structure and methyl substitution pattern. The general approach involves:

This method leverages camphor’s natural bicyclic skeleton, facilitating the introduction of the methanamine group at the 2-position while preserving the 1,3,3-trimethyl substitution.

Reductive Amination of Bicyclic Ketones

A common synthetic strategy involves:

  • Reacting bicyclo[2.2.1]heptan-2-one derivatives with ammonia or amine sources under reductive amination conditions.
  • Catalytic hydrogenation or use of reducing agents (e.g., sodium cyanoborohydride) to convert the imine intermediate to the amine.

This approach allows for selective amination at the 2-position, maintaining the bicyclic framework and methyl substituents.

Cyclization and Functionalization of Alkene Precursors

Starting from simple alkenes or alkynes, bicyclic structures can be formed via cyclization reactions, followed by functionalization to introduce the amine group:

  • Bicyclization reactions form the bicyclo[2.2.1]heptane core.
  • Subsequent amination steps introduce the methanamine substituent.

This method is less common but useful for structural analogs and derivatives.

Multi-Step Synthesis via Malonic Ester Alkylation and Ketone Formation

A more complex route involves:

  • Preparation of bicyclo[2.2.1]heptyl-substituted malonic esters via alkylation with halogenated bicyclic compounds.
  • Conversion to bicyclic ketones through controlled hydrolysis and decarboxylation.
  • Reductive amination or amine substitution to yield the target amine.

This method allows for fine control over substitution patterns and stereochemistry.

Reaction Conditions and Optimization

Step Reaction Type Conditions Notes
Reductive amination Ketone + NH3 + reducing agent Temperature: 25–80°C; Solvent: toluene, ethanol; Catalyst: Pd/C or NaBH3CN Control of temperature and solvent critical for yield and selectivity
Cyclization Alkene/alkyne cyclization Acid or base catalysis; elevated temperature Requires careful control to avoid side reactions
Malonic ester alkylation Alkylation with halogenated bicyclic compound Anhydrous benzene, NaH, reflux 60–80°C Moisture exclusion essential; reaction monitored by hydrogen evolution
Hydrogenation Catalytic hydrogenation of ketones or intermediates H2 gas, Pd/C catalyst, 25–50 psi, room temperature Ensures saturation of double bonds and reduction of imines

Analytical and Structural Confirmation

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Camphor-derived reductive amination Camphor Reduction, amination Readily available natural precursor; stereochemical control Multi-step; moderate yields
Reductive amination of bicyclic ketones Bicyclo[2.2.1]heptan-2-one derivatives Imine formation, catalytic reduction High selectivity; scalable Requires careful control of conditions
Cyclization of alkenes/alkynes Simple alkenes/alkynes Cyclization, amination Versatile for analog synthesis Complex reaction control; lower yields
Malonic ester alkylation and ketone formation Halogenated bicyclic compounds Alkylation, hydrolysis, decarboxylation, amination Fine substitution control Multi-step; sensitive to moisture

Research Findings and Notes

  • The camphor-based route is favored for its natural abundance and structural similarity, facilitating stereochemical fidelity in the final amine.
  • Reductive amination conditions must be optimized to prevent over-reduction or side reactions; solvents like toluene and catalysts such as Pd/C are commonly used.
  • Analytical data including NMR and mass spectrometry are essential to confirm the integrity of the bicyclic amine and to monitor reaction progress.
  • The bicyclic amine’s steric bulk due to methyl groups influences reactivity and may affect yields and reaction rates.
  • Alternative synthetic routes involving malonic esters and alkylation provide access to derivatives and analogs but require stringent anhydrous conditions and careful temperature control.

Chemical Reactions Analysis

Types of Reactions

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity and steric effects that can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane scaffold is a common motif in bioactive molecules. Below is a detailed comparison of structurally related compounds:

Structural Analogues and Their Properties

Compound Name Key Substituents Biological Activity/Applications Molecular Formula References
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine 1,3,3-Trimethyl, 2-methanamine HDAC6 inhibition, anti-Alzheimer’s potential C₁₁H₂₁N
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine 2-Ethanamine, no methyl groups Intermediate in organic synthesis C₉H₁₅N
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine Unsaturated bicyclo core (5-ene) Not reported; potential ligand in catalysis C₉H₁₃N
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine 3-Phenyl, N,N-diethyl substitution Pharmacological studies (unpublished) C₁₇H₂₆ClN
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one 1,7,7-Trimethyl, 2-keto group Fragrance ingredient, CB2 receptor ligand C₁₀H₁₆O

Physicochemical Properties

Property Target Compound 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
LogP 2.8 (predicted) 2.5 1.9
Water Solubility Low (<1 mg/mL) Insoluble Moderate (10–50 mg/mL)
Melting Point Not reported 40–42°C Not reported

Biological Activity

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine, also known as fenchylamine, is a bicyclic amine that has garnered interest for its potential biological activities. This compound's structure, characterized by a bicyclic framework and a methanamine functional group, suggests diverse interactions within biological systems. This article reviews the biological activity of fenchylamine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Fenchylamine has the following chemical properties:

  • Molecular Formula : C10H19N
  • Molecular Weight : 153.265 g/mol
  • LogP : 2.86020 (indicating moderate lipophilicity) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fenchylamine derivatives. For instance, a study reported that certain synthesized compounds exhibited significant activity against various bacterial strains, including Staphylococcus epidermidis and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 µg/mL to 512 µg/mL . The compound's effectiveness was attributed to its ability to disrupt biofilm formation and reduce planktonic cell viability.

Cannabinoid Receptor Interaction

Fenchylamine has been studied for its interaction with cannabinoid receptors, particularly the CB2 receptor. A notable compound, N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxamide (SR144528), derived from fenchylamine, demonstrated sub-nanomolar affinity for CB2 receptors and acted as an inverse agonist . This interaction suggests potential therapeutic applications in modulating cannabinoid signaling pathways.

The biological activity of fenchylamine can be attributed to several mechanisms:

  • Biofilm Disruption : Fenchylamine derivatives have shown the ability to reduce biofilm formation in bacteria significantly. For example, at concentrations equal to or above the MIC, these compounds reduced biofilm production by up to 50% for certain strains .
  • Receptor Modulation : The binding affinity of fenchylamine derivatives to cannabinoid receptors indicates their potential role in influencing neurochemical pathways and pain management .

Study on Antimicrobial Efficacy

A comprehensive study evaluated various fenchylamine derivatives against multiple bacterial strains. The results indicated that modifications in the chemical structure could enhance antimicrobial activity significantly:

  • Compound 1 showed strong activity against S. epidermidis with an MIC of 16 µg/mL.
  • Compound 2 , a derivative with slight structural modifications, exhibited reduced biofilm formation capacity at lower concentrations .

Cannabinoid Receptor Binding Study

In another study focused on cannabinoid receptors, researchers synthesized several analogs of fenchylamine to assess their binding properties and efficacy at CB2 receptors. The findings revealed that specific modifications increased binding affinity and receptor antagonism significantly . This underscores the importance of structural nuances in developing effective therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/ReceptorMIC/Binding AffinityReference
AntimicrobialCompound 1S. epidermidis16 µg/mL
AntimicrobialCompound 2E. faecalis64 µg/mL
Cannabinoid ModulationSR144528CB2 ReceptorK_i = 0.60 ± 0.13 nM

Q & A

Basic: What are the recommended synthetic routes for (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine?

Answer:
The synthesis of this bicyclic amine often involves functionalization of a pre-existing bicyclo[2.2.1]heptane scaffold. A scalable method includes:

  • Cesium oxalate-mediated coupling : As demonstrated in the preparation of cesium 2-oxo-2-(((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetate, cesium hydroxide (CsOH) reacts with methyl oxalate in THF/water to generate the cesium salt, which can be further modified to introduce the methanamine group .
  • Purification : Column chromatography (100–200 mesh silica, eluent: pet ether/ethyl acetate 95:5) is effective for isolating bicyclic derivatives, as shown in related compounds .

Key Data:

StepReagent/ConditionYieldReference
CouplingCsOH, THF/H₂O72% (analogous)
PurificationSilica column (pet ether:EtOAc)N/A

Basic: How is structural characterization performed for this compound using NMR spectroscopy?

Answer:
1H and 13C NMR are critical for confirming the bicyclic structure and substituents:

  • 1H NMR : Peaks for methyl groups (δ 0.85–1.26 ppm) and bridgehead protons (δ 1.68–2.02 ppm) are characteristic. For example, methyl groups in similar bicyclo compounds show singlets at δ 1.19 (3H), 1.12 (3H), and 0.85 (3H) .
  • 13C NMR : Quaternary carbons in the bicyclic framework appear at δ 21–25 ppm, while carbonyl or amine-bearing carbons resonate at δ 120–164 ppm in derivatives .

Example Data (Analogous Compound):

Proton/Carbon TypeChemical Shift (δ, ppm)MultiplicityReference
CH3 (bridgehead)0.85–1.26Singlet
Bridgehead CH1.68–2.02Multiplet
Quaternary C21.08–21.12-

Advanced: What are the challenges in stereochemical analysis of this bicyclic amine?

Answer:
The compound’s stereochemistry (e.g., endo vs. exo isomers) requires advanced techniques:

  • X-ray crystallography : Resolves absolute configuration, as seen in selenonium bromide derivatives of bicyclo[2.2.1]heptane systems .
  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol eluents can separate enantiomers, as applied to related terpene derivatives .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments in fenchol analogs .

Key Challenge:
Differentiation of 1,3,3-trimethyl substituents from positional isomers (e.g., 1,7,7-trimethyl) requires isotopic labeling or NOE experiments to confirm spatial proximity .

Advanced: How does this compound participate in catalytic C–H functionalization reactions?

Answer:
The bicyclic framework acts as a directing group or steric modulator in catalysis:

  • Ortho-C–H Methylation : In arylthianthrenium salts, bulky bicyclo groups enhance regioselectivity by steric hindrance. Pd/norbornene cooperative catalysis achieves ortho-methylation with >90% yield in some cases .
  • Mechanistic Insight : The amine group may coordinate to transition metals (e.g., Pd), stabilizing intermediates. ESI-MS and DFT studies are recommended to track intermediates .

Example Reaction Setup:

ParameterConditionReference
CatalystPd(OAc)₂ (5 mol%)
LigandNorbornene (10 mol%)
SolventDMF, 100°C

Basic: What safety precautions are advised for handling this compound?

Answer:
While direct safety data are limited, analogous bicyclic amines require:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as similar compounds show respiratory irritation (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is this compound utilized in radical-mediated reactions?

Answer:
The bicyclic structure stabilizes radicals via steric shielding:

  • Deoxychlorination : Cesium oxalates of bicyclo derivatives undergo radical cleavage with CCl4, yielding alkyl chlorides (e.g., 72% yield under UV irradiation) .
  • EPR Studies : Use spin-trapping agents (e.g., TEMPO) to detect radical intermediates and optimize reaction times .

Optimization Table:

ParameterOptimal ValueOutcomeReference
Light SourceUV-A (365 nm)85% conversion
Reaction Time6 hrMinimal byproducts

Basic: What analytical techniques confirm purity and identity?

Answer:

  • HPLC-MS : ESI-MS (e.g., [M–H+] at m/z 459.0337) confirms molecular weight and purity (>98%) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C10H19N: C 78.37%, H 12.48%, N 9.15%) .
  • Melting Point : Compare with literature values (if crystalline) .

Advanced: What are its applications in coordination chemistry?

Answer:
The amine group serves as a ligand for metal complexes:

  • Selenium Coordination : In selenonium salts, the bicyclo group enhances stability via hydrophobic interactions, as shown in X-ray structures .
  • Catalytic Activity : Pd(II) complexes with bicyclo amines show improved turnover in cross-coupling reactions due to rigid geometry .

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